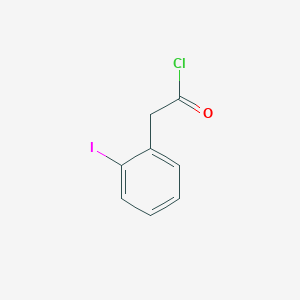

o-Iodophenylacetyl chloride

概要

説明

O-Iodophenylacetyl chloride is a chemical compound . It is also known as 2-Iodophenylacetyl chloride . It is a synthetic intermediate that is widely used in the chemical, pharmaceutical, and cosmetic industries .

Synthesis Analysis

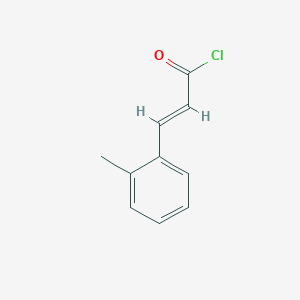

The synthesis of o-Iodophenylacetyl chloride involves several steps. One method involves the reaction of 2-Iodophenylacetic acid with a chlorinating agent to produce 2-Iodophenylacetyl chloride . Another method involves the reaction of 2-Iodobenzyl cyanide with a suitable reagent to produce 2-Iodophenylacetyl chloride .Molecular Structure Analysis

The molecular structure of o-Iodophenylacetyl chloride consists of a benzene ring with an iodine atom and an acetyl chloride group attached to it . The exact molecular structure can be determined using various spectroscopic techniques .科学的研究の応用

Catalytic Biaryl Coupling

o-Iodophenylacetyl chloride is involved in catalytic biaryl coupling processes. In a study by Canivet et al. (2009), Ni-based catalytic systems were established for the arylation of heteroarenes with aryl halides and triflates. This process highlights the role of o-Iodophenylacetyl chloride in facilitating these types of chemical reactions (Canivet et al., 2009).

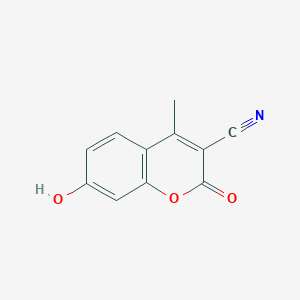

Fluorescent Probes for Microscopy

In the field of microscopy, o-Iodophenylacetyl chloride has been used in developing fluorescent probes. A study by Glowacki et al. (2021) discusses the creation of monovalent fluorophore-conjugated affinity probes based on the hapten 3-nitro-4-hydroxy-5-iodophenylacetyl (NIP), illustrating its application in flow-cytometry and super-resolution microscopy techniques (Glowacki et al., 2021).

Radioiodination Techniques

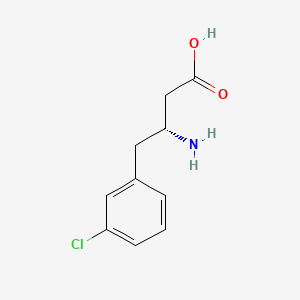

o-Iodophenylacetyl chloride is also significant in radioiodination methods. El-wetery et al. (1997) developed a method for incorporating radioactive iodine onto L-p-iodophenylalanine using copper(II) chloride, which demonstrates the utility of o-Iodophenylacetyl chloride in medical imaging studies, particularly in pancreatic imaging (El-wetery et al., 1997).

Enzyme Activity Assays

This compound has also been utilized in developing methods for assessing soil dehydrogenase activity. Mersi and Schinner (1991) describe a rapid and reproducible assay using 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (iodonitrotetrazolium chloride, INT) as the substrate (Mersi & Schinner, 1991).

Food Quality Assessment

In the food industry, o-Iodophenylacetyl chloride has been used in methods for assessing the quality of iced fish. Shewan and Liston (1957) describe using 2-p-iodophenyl-3-p-nitrophenyl-5-phenyltetrazolium chloride in a colorimetric method, comparing results with organoleptic examination and viable bacterial counts (Shewan & Liston, 1957).

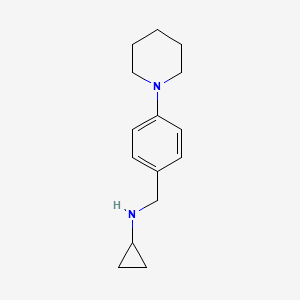

N-Acylation of Amines

Additionally, o-Iodophenylacetyl chloride is involved in the N-acylation of amines. Phukan et al. (2009) found that iodine can promote quantitative N-acylation of primary and secondary amines with acetyl chloride and benzoyl chloride, highlighting the role of o-Iodophenylacetylchloride in this process (Phukan et al., 2009).

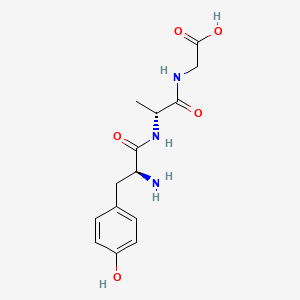

Structural Studies in Proteomics

In proteomics, o-Iodophenylacetyl chloride has been employed for the site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Xie et al. (2004) demonstrated the use of this technology in genetic encoding of unnatural amino acids in Escherichia coli and yeast, facilitating structural studies of proteins (Xie et al., 2004).

Synthesis of Isoindolin-1-ones

Furthermore, o-Iodophenylacetyl chloride is important in the synthesis of isoindolin-1-ones. Cho et al. (2000) described the palladium-catalyzed intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines, where o-Iodophenylacetyl chloride plays a crucial role (Cho et al., 2000).

Organophosphorus Compound Synthesis

Finally, o-Iodophenylacetyl chloride is used in the synthesis of organophosphorus compounds. Yuan et al. (1991) discussed using acetyl chloride in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, highlighting the versatility of o-Iodophenylacetyl chloride in such chemical syntheses (Yuan et al., 1991).

特性

IUPAC Name |

2-(2-iodophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOGBAPLEYMVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448956 | |

| Record name | o-iodophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Iodophenylacetyl chloride | |

CAS RN |

62300-07-6 | |

| Record name | o-iodophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

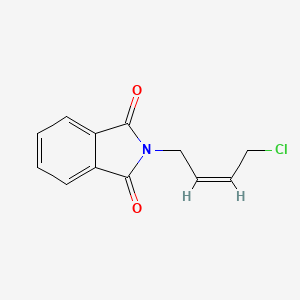

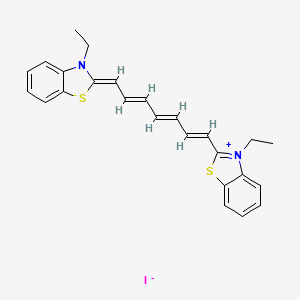

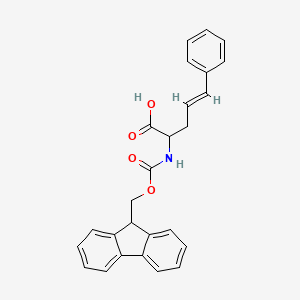

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)